Cas no 83883-10-7 (Hydroxy-α-sanshool)

Hydroxy-α-sanshool structure
Hydroxy-α-sanshool structure
Product Name:Hydroxy-α-sanshool
CAS No:83883-10-7
Molecular Formula:C16H25NO2
Molecular Weight:263.375204801559
CID:1026385
PubChem ID:10084135

Hydroxy-α-sanshool Properties

Names and Identifiers

    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraemide
    • alpha-Hydroxy-Sanshool
    • Hydroxy-α-sanshool
    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)-2,6,8,10-dodecatetraenamide (ACI)
    • 2,6,8,10-Dodecatetraenamide, N-(2-hydroxy-2-methylpropyl)-, (E,E,Z,E)- (ZCI)
    • 2E,6Z,8E,10E-Dodecatetraenoic acid N-(2-hydroxy-2-methylpropyl)amide
    • Hydroxy-epsilon-sanshool
    • Hydroxy-a-sanshool
    • HY-N7013
    • 252193-26-3
    • LMFA08020181
    • (2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • CS-0101577
    • AKOS040740816
    • NSC795966
    • AKOS016001468
    • CHEBI:172306
    • HY-N6825
    • CHEMBL1084610
    • NSC-795966
    • DTXSID20700212
    • C16H25NO2
    • AC-34644
    • Hydroxy-alpha-sanshool
    • MS-23715
    • 2E6Z8E10E-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • Hydroxy-?a-?sanshool
    • A905630
    • SCHEMBL1031361
    • E80694
    • BDBM50318477
    • 83883-10-7
    • AMY36414
    • CS-0100239
    • MDL: MFCD17779317
    • InChIKey: LHFKHAVGGJJQFF-UEOYEZOQSA-N
    • Inchi: 1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
    • SMILES: C(=O)(NCC(O)(C)C)/C=C/CC/C=C\C=C\C=C\C

Computed Properties

  • Exact Mass: 263.188529g/mol
  • Surface Charge: 0
  • XLogP3: 2.8
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 263.188529g/mol
  • Monoisotopic Mass: 263.188529g/mol
  • Topological Polar Surface Area: 49.3Ų
  • Heavy Atom Count: 19
  • Complexity: 363
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 263.37

Experimental Properties

Hydroxy-α-sanshool Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008IAY-5mg
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 99%
5mg
$258.00 2024-04-21
A2B Chem LLC
AD96170-5mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 95%
5mg
$120.00 2024-04-19
Aaron
AR008IJA-100mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 95%
100mg
$893.00 2025-02-11
Ambeed
A666937-5mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 98%
5mg
$150.0 2025-02-28
ChemScence
CS-0100239-5mg
Hydroxy-α-sanshool
83883-10-7 99.37%
5mg
$295.0 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP4106-100mg
Hydroxy-α-sanshool
83883-10-7 98%
100mg
$350 2023-09-20
eNovation Chemicals LLC
Y1266451-10mg
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 98%
10mg
$240 2024-06-07
MedChemExpress
HY-N6825-10mM*1 mL in DMSO
Hydroxy-α-sanshool
83883-10-7 99.57%
10mM*1 mL in DMSO
¥2750
S e l l e c k ZHONG GUO
E2195-1mg
Hydroxy-α-Sanshool
83883-10-7
1mg
¥1793.69
TargetMol Chemicals
T8307-5 mg
Hydroxy-α-sanshool
83883-10-7 99.47%
5mg
¥ 2,450 2023-07-11

Hydroxy-α-sanshool Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Reference
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Reference
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Reference
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
1.2 Reagents: Silver nitrate ;  30 min, rt
1.3 Solvents: Methanol ;  20 h, rt
Reference
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
2.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
2.2 Reagents: Silver nitrate ;  30 min, rt
2.3 Solvents: Methanol ;  20 h, rt
Reference
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
2.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Reference
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Reference
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Reference
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ;  3 h, rt
1.2 Reagents: Cesium carbonate Solvents: Acetonitrile ;  3 h, 50 °C
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
3.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
3.2 Reagents: Silver nitrate ;  30 min, rt
3.3 Solvents: Methanol ;  20 h, rt
Reference
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Reference
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
3.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Reference
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
3.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
3.2 Reagents: Silver nitrate ;  30 min, rt
3.3 Solvents: Methanol ;  20 h, rt
Reference
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  2 min, -78 °C; 0.5 h, -78 °C
1.2 2 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Reference
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  2-Chloro-1-methylpyridinium iodide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
3.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
4.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
4.2 Reagents: Silver nitrate ;  30 min, rt
4.3 Solvents: Methanol ;  20 h, rt
Reference
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -20 °C; 1 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
4.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Reference
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Reference
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Acetonitrile ;  24 h, 50 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  2 min, -78 °C; 0.5 h, -78 °C
2.2 2 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Reference
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Phosphorus tribromide Solvents: Dichloromethane ;  1 h, cooled
1.2 Solvents: Dichloromethane ;  2 h, cooled; 2 h, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
5.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Hydroxy-α-sanshool Raw materials

Hydroxy-α-sanshool Preparation Products

Hydroxy-α-sanshool Suppliers

CHENG DOU ZHU MU Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:YANG XUE ER
Phone:13980723364
Email:2916345763@qq.com
WU HAN TIAN ZHI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:ZHANG XIAO JIE
Phone:18607107848
Email:2056216494@qq.com
CHENG DOU NA KE LI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:GUAN JING
Phone:19138982515
Email:3149516455@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:YANG YANG
Phone:13348961525
Email:2851167780@qq.com
Chengdu Biopurify Phytochemicals Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:HE DAN DAN
Phone:15928576055
Email:sales@biopurify.com
CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:WANG YING YING
Phone:15756216243
Email:2851037844@qq.com
Sichuan Jingcuibio Biotechnology CO.,LTD
Audited Supplier Audited Supplier
(CAS:83883-10-7)
MR./MRS.:CHANG JING LI
Phone:18228035716
Email:jingcuibio@163.com

Hydroxy-α-sanshool Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83883-10-7)Hydroxy-α-sanshool
A905630
Purity:99%/99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg/250mg
Price($):216.0/391.0/585.0/763.0/1186.0